

Application Note: ADME Profiling of Pyrimido[4,5-d]pyrimidine Compounds

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Compound of Interest

Compound Name: 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B8045200

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Executive Summary: The "Flatland" Challenge

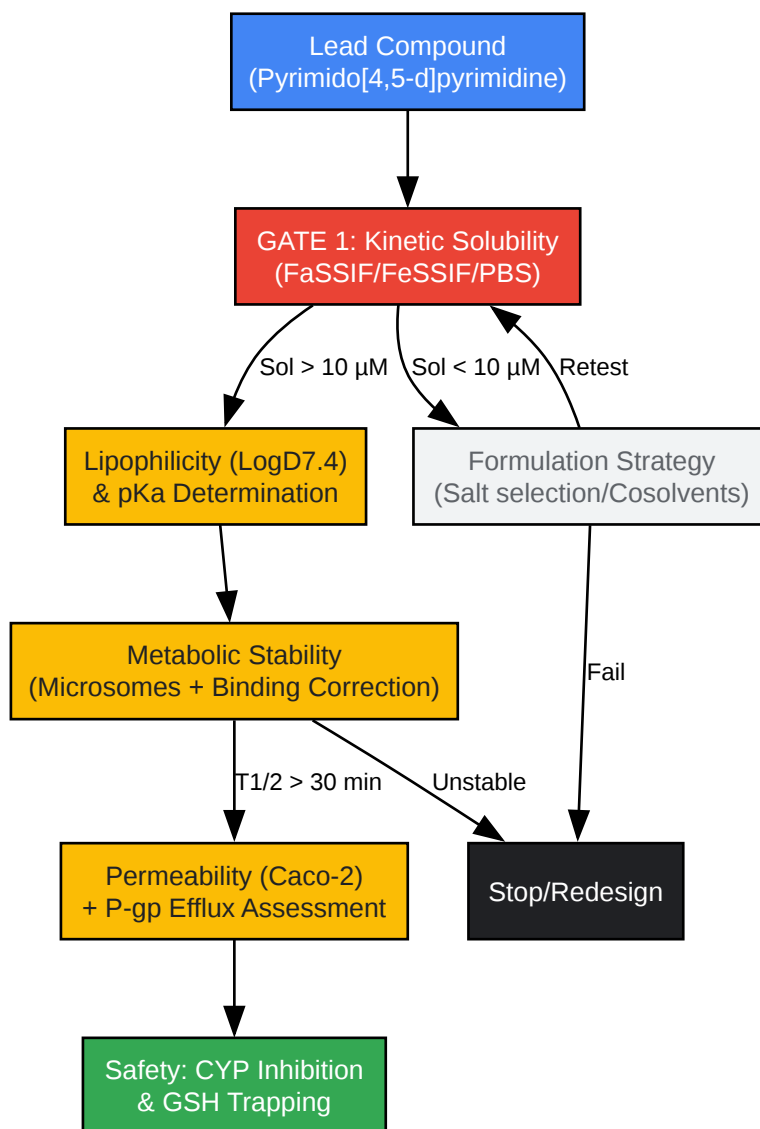
Pyrimido[4,5-d]pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry, widely utilized as inhibitors for kinases (e.g., EGFR, mTOR, CDK2) and nucleoside transporters. Their planar, fused bicyclic heteroaromatic structure mimics the purine ring of ATP, granting them high affinity for ATP-binding pockets.

The Core ADME Challenge: The same planarity that drives potency creates a significant liability: "Brick Dust" insolubility. These compounds often exhibit high crystal lattice energy and high lipophilicity ($\text{LogP} > 3$), leading to poor aqueous solubility and high non-specific binding in biological assays.

This guide moves beyond generic ADME protocols. It provides a specialized workflow designed to navigate the physicochemical limitations of this scaffold, ensuring that biological data is not an artifact of precipitation.

Strategic ADME Workflow

The following decision tree outlines the critical path for profiling pyrimido[4,5-d]pyrimidines. Note the "Solubility Gate" at the start; proceeding to cellular assays without passing this gate often yields false negatives.



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Figure 1: ADME Profiling Decision Tree. The "Solubility Gate" is critical for fused heterocyclic systems to prevent assay artifacts.

Physicochemical Characterization (The Foundation)

For pyrimido[4,5-d]pyrimidines, standard PBS solubility is insufficient due to their dependence on pH for ionization.

Protocol A: Biorelevant Kinetic Solubility

Rationale: These compounds often contain weakly basic nitrogens (pKa ~3-5). They may dissolve in the acidic stomach but precipitate in the neutral intestine. Testing in Simulated Gastric/Intestinal Fluids (SGF/SIF) is mandatory.

Materials:

- Test Compound (10 mM DMSO stock)
- FaSSIF (Fasted State Simulated Intestinal Fluid) powder
- FeSSIF (Fed State Simulated Intestinal Fluid) powder
- 96-well filter plates (0.45 μ m PVDF)

Step-by-Step Methodology:

- Preparation: Prepare FaSSIF and FeSSIF buffers according to manufacturer instructions (typically pH 6.5 and pH 5.0 with lecithin/taurocholate).
- Dosing: Spike 5 μ L of 10 mM compound stock into 495 μ L of buffer (Target conc: 100 μ M, 1% DMSO final).
- Incubation: Shake at 300 rpm for 24 hours at 37°C. Note: 24h is required over the standard 4h because these fused rings crystallize slowly.
- Filtration: Vacuum filter using a pre-wetted PVDF filter plate.
- Analysis: Quantify filtrate via HPLC-UV (254 nm) against a 5-point calibration curve prepared in DMSO.

Success Criteria:

Parameter	Target Value	Action
Solubility (pH 7.4)	> 50 μM	Ideal for oral dosing.
Solubility (pH 7.4)	10 - 50 μM	Acceptable; monitor precipitation in bioassays.

| Solubility (pH 7.4) | < 10 μM | Red Flag. Requires structural modification (e.g., adding morpholine/piperazine solubilizing tails). |

Metabolic Stability & Binding Correction

Pyrimido[4,5-d]pyrimidines are lipophilic ($\text{LogP} > 3$), leading to high Microsomal Non-Specific Binding (Fu_{mic}). If not corrected, intrinsic clearance (

) will be significantly underestimated.

Protocol B: Microsomal Stability with Fu_{mic} Correction

Rationale: The fused ring system is susceptible to oxidation by CYP450s, particularly at the C-2, C-4, and C-7 positions if unsubstituted.

Step-by-Step Methodology:

- Incubation System:
 - Species: Human/Rat Liver Microsomes (0.5 mg/mL protein).
 - Buffer: 100 mM Potassium Phosphate (pH 7.4).
 - Cofactor: NADPH regenerating system (1 mM NADP⁺, 5 mM G6P, 1 U/mL G6PDH).
- Reaction:
 - Pre-incubate microsomes + compound (1 μM) for 5 min at 37°C.
 - Initiate with NADPH.[1]

- Sample at 0, 5, 15, 30, 45, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
- Binding Check (Critical):
 - Perform Equilibrium Dialysis (HTD96 device) in parallel:
 - Chamber A: Microsomes (0.5 mg/mL) + Compound.
 - Chamber B: Buffer.
 - Incubate 4h. Calculate fraction unbound ().
- Calculation:

Data Interpretation:

- High Clearance: Likely oxidation of the pyrimidine ring or dealkylation of side chains.
- Low Clearance but High Binding: The compound is stable but sequestered in the lipid bilayer.

Permeability & Transporters

Kinase inhibitors based on this scaffold are frequent substrates for P-glycoprotein (P-gp/MDR1), which limits brain penetration and oral absorption.

Protocol C: Bi-Directional Caco-2 Permeability

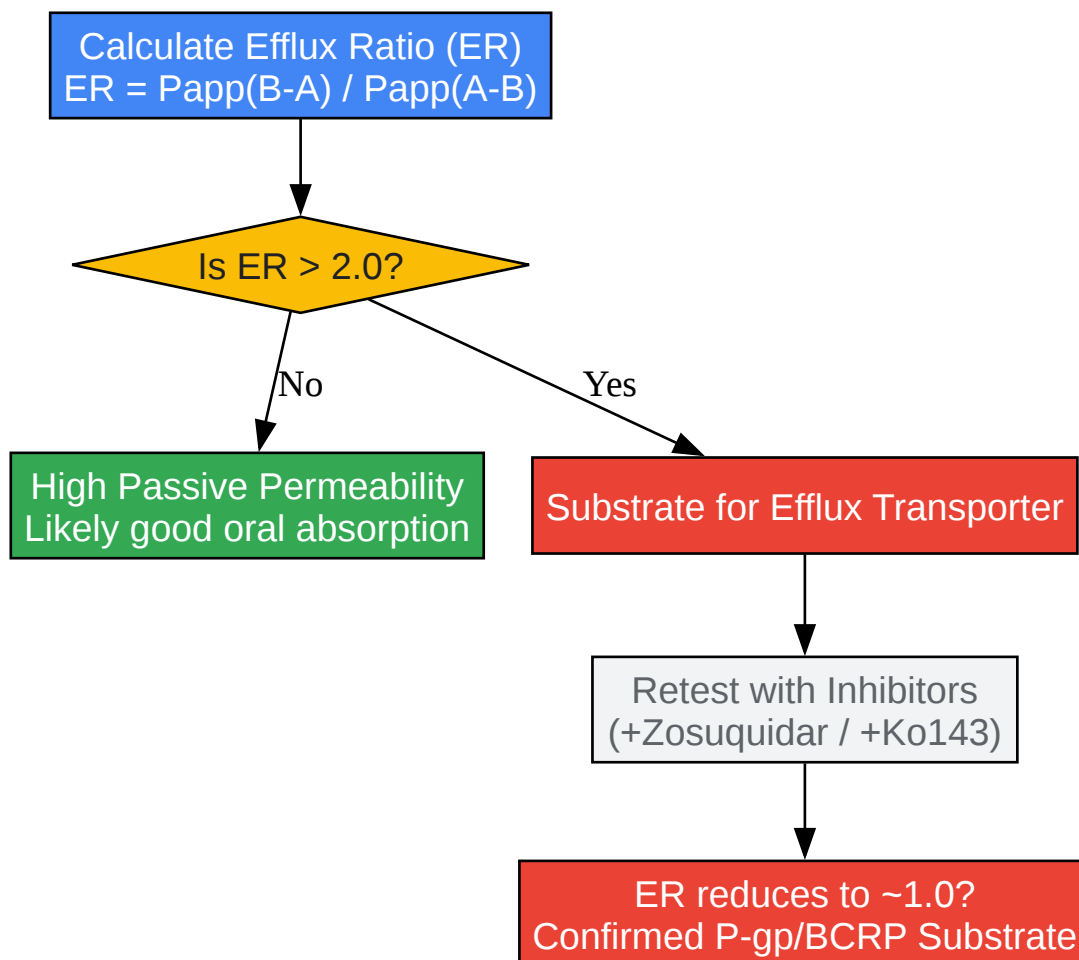
Rationale: To determine if the compound is an efflux substrate.

Methodology:

- Setup: Grow Caco-2 cells on Transwell® inserts for 21 days (TEER > 300).
- Transport:

- A-to-B (Absorptive): Donor (Apical, pH 6.5)
Receiver (Basolateral, pH 7.4).
- B-to-A (Secretory): Donor (Basolateral, pH 7.4)
Receiver (Apical, pH 6.5).
- Inhibitor Check: If Efflux Ratio ($ER > 2.0$), repeat assay with Zosuquidar (P-gp inhibitor) or Ko143 (BCRP inhibitor).

Visualizing the Efflux Risk:



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Figure 2: Permeability and Efflux Assessment Logic.

Safety Profiling: CYP Inhibition

Pyrimido[4,5-d]pyrimidines can act as Time-Dependent Inhibitors (TDI) of CYP3A4, a mechanism often linked to the bioactivation of the nitrogen-rich heterocycle.

Protocol:

- Direct Inhibition: 7-point IC₅₀ curve using standard substrates (e.g., Midazolam for 3A4).
- TDI Shift Assay:
 - IC₅₀ (-NADPH pre-incubation) vs. IC₅₀ (+NADPH 30 min pre-incubation).
 - Shift > 1.5-fold indicates mechanism-based inactivation (suicide inhibition).

References

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Sources

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